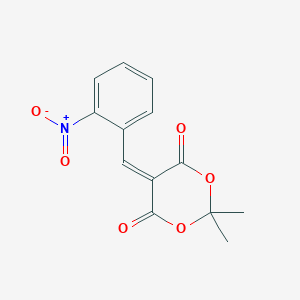

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

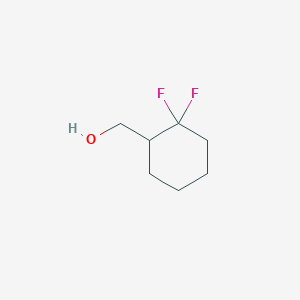

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride, also known as lidocaine hydrochloride, is a local anesthetic drug that is widely used in medical and dental procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become one of the most commonly used local anesthetics worldwide. Lidocaine hydrochloride is a white crystalline powder that is water-soluble and has a molecular weight of 288.81 g/mol.

Scientific Research Applications

1. Analgesic and Anesthetic Applications

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride is closely related to lidocaine, a widely used painkiller and local anesthetic in medicine. The structure of lidocaine, its salts, and complexes, including hydrochloride monohydrate, are of significant interest due to their analgesic and anesthetic properties (Tsitsishvili & Amirkhanashvili, 2022).

2. Surgical Anesthesia in Animal Studies

Studies have explored the use of similar compounds in veterinary medicine, particularly for surgical anesthesia in animals such as guinea pigs. This showcases the potential of N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride in veterinary surgical applications (Shucard, Andrew, & Beauford, 1975).

3. Molecular Structure and Bonding

Research on compounds like N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride often focuses on their molecular structure and bonding characteristics. This information is crucial for understanding how these compounds interact at the molecular level and their potential applications in various fields (Gowda et al., 2009).

4. Chemical Reactions and Synthesis

The synthesis and chemical reactions involving similar compounds are studied to improve manufacturing processes and understand their behavior under different conditions. This includes studying reaction mechanisms and structural changes during the synthesis process (Macháček, Hassanien, & Štěrba, 1986).

5. Pharmacological Properties

Understanding the pharmacological properties of compounds like N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride is essential for their application in medicine. Studies often focus on their interaction with biological systems, pharmacokinetics, and potential therapeutic uses (Take et al., 1992).

properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-8-5-4-6-10(9(8)2)13-11(14)7-12-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDQIVKRUXWQFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CNC)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)

![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)

![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)

![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2366536.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366543.png)

![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2366546.png)